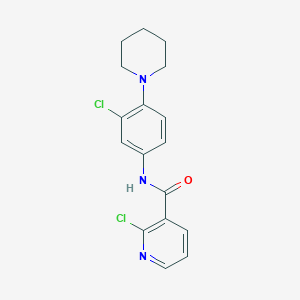![molecular formula C24H25NO4 B252702 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid, also known as MMB, is a compound that has been extensively studied for its potential therapeutic applications. MMB is a benzylamine derivative that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Mécanisme D'action
The mechanism of action of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of several key signaling pathways, including the NF-κB and STAT3 pathways. 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has also been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and reduce blood glucose levels. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is its versatility. It has been shown to have a range of biological activities, making it a potentially useful compound for a variety of applications. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid research. One area of interest is the development of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid in animal models.
Méthodes De Synthèse
The synthesis of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid involves several steps, including the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with benzylamine in the presence of a catalyst. The resulting intermediate is then reacted with 4-bromomethylbenzoic acid to form 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid. The synthesis of 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been optimized to improve yields and reduce the number of steps involved.
Applications De Recherche Scientifique
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
Nom du produit |
4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid |
|---|---|
Formule moléculaire |
C24H25NO4 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-[[[3-methoxy-4-(2-phenylethoxy)phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C24H25NO4/c1-28-23-15-20(17-25-16-19-7-10-21(11-8-19)24(26)27)9-12-22(23)29-14-13-18-5-3-2-4-6-18/h2-12,15,25H,13-14,16-17H2,1H3,(H,26,27) |
Clé InChI |
CJKZAWXCEWVWQZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)
![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)